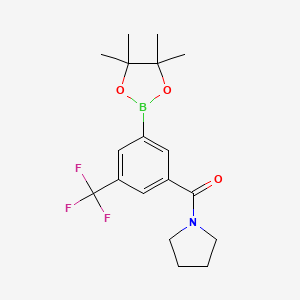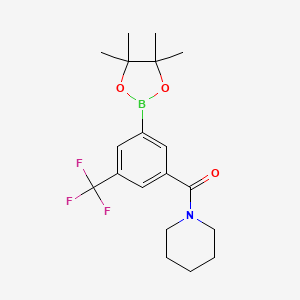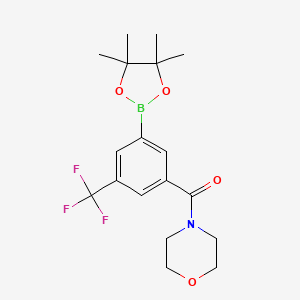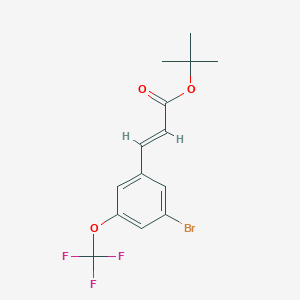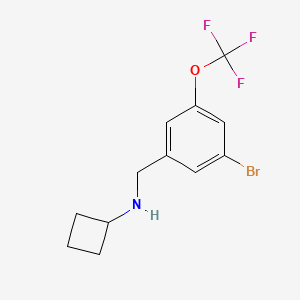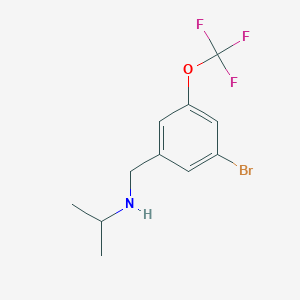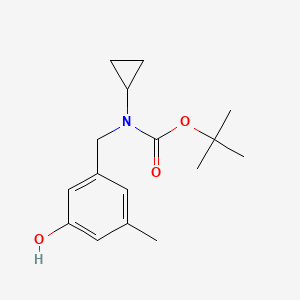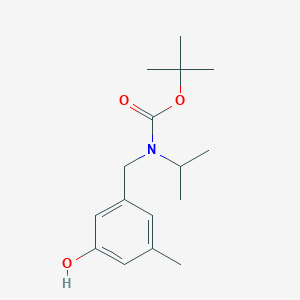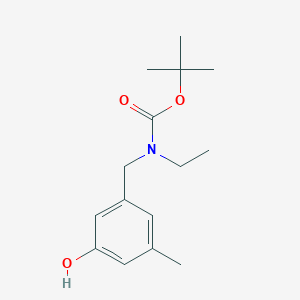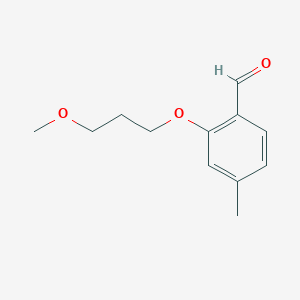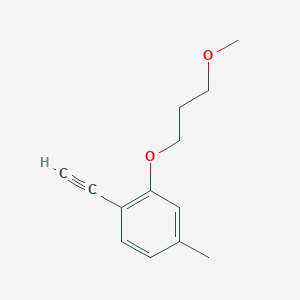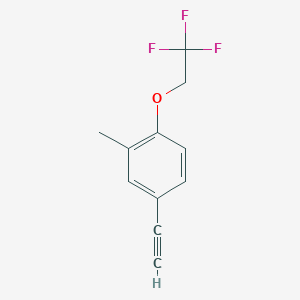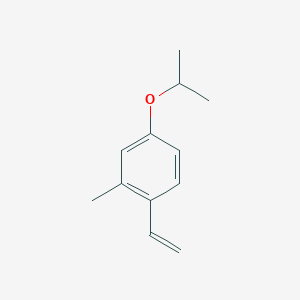
4-Isobutoxy-2-methyl-1-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutoxy-2-methyl-1-vinylbenzene is an organic compound characterized by the presence of an isobutoxy group, a methyl group, and a vinyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxy-2-methyl-1-vinylbenzene can be achieved through several methods. One common approach involves the alkylation of 4-hydroxy-2-methyl-1-vinylbenzene with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound can be purified through distillation or recrystallization techniques to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions: 4-Isobutoxy-2-methyl-1-vinylbenzene undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical examples.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
4-Isobutoxy-2-methyl-1-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Isobutoxy-2-methyl-1-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the benzene ring can undergo electrophilic substitution reactions. The isobutoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
相似化合物的比较
4-Isobutoxy-1-vinylbenzene: Lacks the methyl group, leading to different reactivity and applications.
2-Methyl-1-vinylbenzene: Lacks the isobutoxy group, resulting in different solubility and chemical properties.
4-Isobutoxy-2-methylbenzene: Lacks the vinyl group, affecting its potential for polymerization reactions.
Uniqueness: 4-Isobutoxy-2-methyl-1-vinylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
属性
IUPAC Name |
1-ethenyl-2-methyl-4-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-12-6-7-13(8-11(12)4)14-9-10(2)3/h5-8,10H,1,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVQWFHPDMCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
